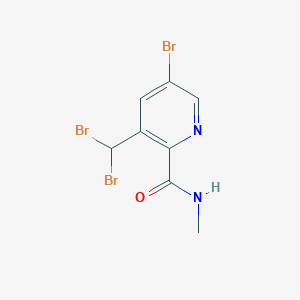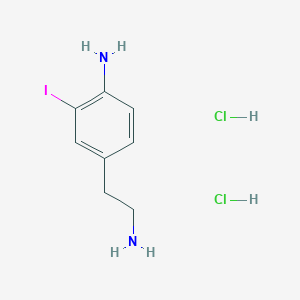
5-bromo-3-(dibromomethyl)-N-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-(dibromomethyl)-N-methylpyridine-2-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of bromine atoms and a carboxamide group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(dibromomethyl)-N-methylpyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of 3-methylpyridine-2-carboxamide, followed by further bromination to introduce the dibromomethyl group. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of catalysts and solvents such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-3-(dibromomethyl)-N-methylpyridine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex pyridine-based structures .
Aplicaciones Científicas De Investigación
5-bromo-3-(dibromomethyl)-N-methylpyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-(dibromomethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The bromine atoms and carboxamide group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-2-methylpyridin-3-amine
- N-[5-bromo-2-methylpyridine-3-yl]acetamide
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
5-bromo-3-(dibromomethyl)-N-methylpyridine-2-carboxamide is unique due to the presence of multiple bromine atoms and the dibromomethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar pyridine derivatives .
Propiedades
IUPAC Name |
5-bromo-3-(dibromomethyl)-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3N2O/c1-12-8(14)6-5(7(10)11)2-4(9)3-13-6/h2-3,7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPOSWWNZLRISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=N1)Br)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469495.png)
![2-methyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469503.png)
![6-(cyclobutylmethyl)-4-(oxolan-2-ylmethyl)-8-thia-4,6,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-3,5-dione](/img/structure/B6469508.png)
![4-{3-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile](/img/structure/B6469511.png)
![N-benzyl-1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6469513.png)
![N-(2-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469525.png)
![N-(4-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469529.png)
![N-(4-methanesulfonylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469532.png)
![8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4',6'-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6469533.png)
![4',6'-dimethyl-8-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6469547.png)
![N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6469550.png)
![2-methyl-3-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline](/img/structure/B6469558.png)
![4'-methyl-5'-oxo-N-(2,3,4,5,6-pentafluorophenyl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxamide](/img/structure/B6469574.png)

